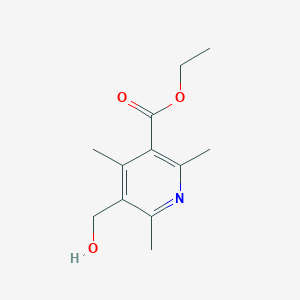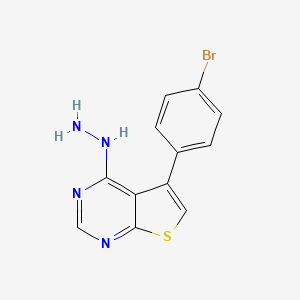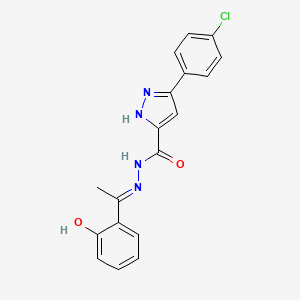![molecular formula C21H20N6O4 B11973317 4-hydroxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B11973317.png)
4-hydroxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ヒドロキシベンズアルデヒド [3-メチル-2,6-ジオキソ-7-(2-フェノキシエチル)-2,3,6,7-テトラヒドロ-1H-プリン-8-イル]ヒドラゾンは、分子式がC21H20N6O4で、分子量が420.431 g/molの複雑な有機化合物です。 。この化合物は、多様な生物学的活性と様々な研究分野での用途が知られているヒドラゾンのクラスに属しています。
準備方法
合成経路と反応条件
4-ヒドロキシベンズアルデヒド [3-メチル-2,6-ジオキソ-7-(2-フェノキシエチル)-2,3,6,7-テトラヒドロ-1H-プリン-8-イル]ヒドラゾンの合成は、通常、4-ヒドロキシベンズアルデヒドと適切なヒドラジドの縮合反応によって行われます。 反応は通常、エタノールやメタノールなどの有機溶媒中で、還流条件下で行われます。 。反応混合物を冷却した後、生成物をろ過によって分離し、再結晶によって精製します。
工業生産方法
この化合物の具体的な工業生産方法は十分に文書化されていませんが、一般的なアプローチは、実験室設定と同様の反応条件を用いた大規模合成です。連続フローリアクターや自動合成システムの使用は、生産プロセスの効率とスケーラビリティを向上させることができます。
化学反応の分析
反応の種類
4-ヒドロキシベンズアルデヒド [3-メチル-2,6-ジオキソ-7-(2-フェノキシエチル)-2,3,6,7-テトラヒドロ-1H-プリン-8-イル]ヒドラゾンは、以下の様な様々な化学反応を起こすことができます。
酸化: この化合物は、対応する酸化物に酸化される可能性があります。
還元: 還元反応によって、ヒドラジン誘導体が生成される可能性があります。
置換: 芳香環は、求電子置換反応を受ける可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化のための過酸化水素、還元のための水素化ホウ素ナトリウム、置換反応のための様々な求電子剤などがあります。反応は通常、生成物の収率と純度を高く保つために、制御された温度とpH条件下で行われます。
主要な生成物
これらの反応によって生成される主要な生成物は、使用される試薬と条件によって異なります。例えば、酸化によってキノンが生成され、還元によってヒドラジン誘導体が生成される可能性があります。
科学研究での応用
4-ヒドロキシベンズアルデヒド [3-メチル-2,6-ジオキソ-7-(2-フェノキシエチル)-2,3,6,7-テトラヒドロ-1H-プリン-8-イル]ヒドラゾンには、いくつかの科学研究での応用があります。
化学: 有機合成における試薬として、より複雑な分子の構成要素として使用されます。
生物学: 抗菌性や抗癌性など、潜在的な生物学的活性を調査されています。
医学: 生物学的活性により、潜在的な治療的用途が検討されています。
産業: 新素材や化学プロセスの開発に使用されています。
科学的研究の応用
4-Hydroxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
4-ヒドロキシベンズアルデヒド [3-メチル-2,6-ジオキソ-7-(2-フェノキシエチル)-2,3,6,7-テトラヒドロ-1H-プリン-8-イル]ヒドラゾンの作用機序には、特定の分子標的や経路との相互作用が関与しています。この化合物は、酵素や受容体に結合して、その活性を調節し、様々な生物学的効果を引き起こす可能性があります。正確な分子標的や経路は、特定の用途や使用のコンテキストによって異なります。
類似化合物との比較
類似化合物
4-ヒドロキシベンズアルデヒド: ヒドラゾン部分を欠いている、類似の芳香族構造を持つより単純なアナログ。
3-ヒドロキシ-4-メトキシベンズアルデヒド: メトキシ基を持つ別のアナログで、化学反応性と生物学的活性において異なります。
独自性
4-ヒドロキシベンズアルデヒド [3-メチル-2,6-ジオキソ-7-(2-フェノキシエチル)-2,3,6,7-テトラヒドロ-1H-プリン-8-イル]ヒドラゾンは、その複雑な構造により、独特の化学的および生物学的特性を持つ、ユニークな化合物です。
特性
分子式 |
C21H20N6O4 |
|---|---|
分子量 |
420.4 g/mol |
IUPAC名 |
8-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione |
InChI |
InChI=1S/C21H20N6O4/c1-26-18-17(19(29)24-21(26)30)27(11-12-31-16-5-3-2-4-6-16)20(23-18)25-22-13-14-7-9-15(28)10-8-14/h2-10,13,28H,11-12H2,1H3,(H,23,25)(H,24,29,30)/b22-13+ |
InChIキー |
AGBKAHPSWAGBLN-LPYMAVHISA-N |
異性体SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC=C(C=C3)O)CCOC4=CC=CC=C4 |
正規SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)O)CCOC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (2Z)-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11973242.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11973248.png)


![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11973275.png)
![methyl (2E)-2-{[5-(3-bromophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11973283.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11973288.png)
![4-((E)-{[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol](/img/structure/B11973291.png)

![methyl 3-[(3,4,5-trimethoxybenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate](/img/structure/B11973299.png)
![N-(4-methylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11973314.png)


